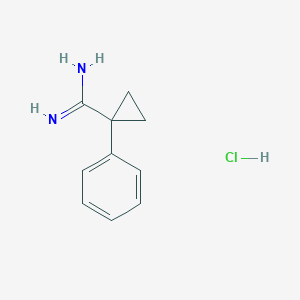

1-Phenylcyclopropanecarboximidamide hydrochloride

Description

Properties

IUPAC Name |

1-phenylcyclopropane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-9(12)10(6-7-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZFZFUHUFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Phenylcyclopropanecarboximidamide hydrochloride typically involves the construction of the cyclopropane ring followed by functional group transformations to introduce the carboximidamide moiety and the hydrochloride salt form. The key starting material is often a 2-phenyl acetonitrile derivative, which undergoes cyclopropanation and subsequent modifications.

Cyclopropanation of 2-Phenylacetonitrile Derivatives

A widely reported method for preparing the cyclopropane core is via α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane under basic aqueous conditions. This reaction forms the cyclopropane ring in good yields.

- Reaction Conditions:

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Temperature: Optimal at 60 °C; higher temperatures (e.g., 100 °C) reduce yields

- Solvent: Water

- Time: Variable, optimized for maximum yield

| Entry | Base Used | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | NaOH | 60 | High | Optimal yield conditions |

| 2 | KOH | 60 | Comparable | Efficient base for cyclopropanation |

| 3 | NaOH | 100 | Low | Reduced yield at elevated temp |

This cyclopropanation step yields substituted 1-phenylcyclopropane nitrile intermediates, which are then converted to the corresponding carboxylic acids by hydrolysis with concentrated hydrochloric acid.

Conversion of Nitrile to Carboximidamide

The nitrile group in the cyclopropane intermediate is converted to the carboximidamide functionality. One approach involves the reaction of the nitrile with ammonia or ammonium salts under controlled conditions to form the amidine.

- Typical Procedure:

- Reagents: Ammonia or ammonium chloride

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

- Time: Several hours depending on scale

An example from related amidine hydrochlorides shows that cyclopropanecarboximidamide hydrochloride can be prepared by treatment of the corresponding nitrile with ammonia sources, followed by acidification to the hydrochloride salt.

Acid-Amine Coupling to Form the Final Amide

Following the formation of 1-phenylcyclopropane carboxylic acid derivatives, an amide coupling step is performed to yield the carboximidamide derivative. This step uses coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF.

| Coupling Reagent | Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 85 | Fast reaction, high yield |

| Other reagents | Et3N | THF | Lower | Longer reaction times |

This method provides efficient synthesis of 1-phenylcyclopropane carboxamide derivatives, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Alternative Preparation via Cyclopropanecarboximidamide Hydrochloride Intermediate

A practical laboratory-scale synthesis involves:

- Reacting diethyl oxalacetate sodium salt with cyclopropanecarboximidamide hydrochloride in a mixed solvent system (ethanol and water).

- Maintaining pH with sodium hydroxide additions.

- Heating the reaction mixture to 60 °C.

- Acidifying with hydrochloric acid to precipitate the product.

- Isolating the solid by filtration and drying.

This method yields the hydrochloride salt of cyclopropanecarboximidamide with high purity (97% by HPLC) and an 85% yield.

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | 2-Phenylacetonitrile + 1,2-dibromoethane, NaOH, 60 °C | High | Base and temperature critical |

| Hydrolysis to Carboxylic Acid | Concentrated HCl, reflux | - | Converts nitrile to acid |

| Amide Coupling | Acid derivative + amine, HATU, DIPEA, DMF | 85 | Efficient and fast |

| Formation of Hydrochloride | Acidification with HCl | - | Precipitates hydrochloride salt |

| Alternative via Diethyl Oxalacetate | Cyclopropanecarboximidamide hydrochloride, ethanol/water, NaOH, heat | 85 | High purity, scalable method |

Research Findings and Practical Notes

- The cyclopropanation step is sensitive to temperature and base choice, with NaOH at 60 °C providing optimal yields.

- Acid-amine coupling with HATU and DIPEA in DMF is superior to other reagents and solvents, providing high yields and shorter reaction times.

- The hydrochloride salt form is generally obtained by careful acidification post-reaction, with attention to pH control to avoid foaming and degradation.

- Purity assessment by HPLC confirms the quality of the final product, with typical melting points around 235-236 °C indicating compound integrity.

- Alternative methods using sodium methylate and methanol have been reported but tend to give lower yields (~64%) and require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Chemical Properties and Structure

1-Phenylcyclopropanecarboximidamide hydrochloride is characterized by its cyclopropane ring structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C₉H₁₁ClN₂, and it has a molecular weight of approximately 188.65 g/mol. The presence of the phenyl group enhances its lipophilicity, making it suitable for various biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action could involve the inhibition of specific signaling pathways that promote cell proliferation and survival.

- Neurological Disorders : Research indicates potential applications in treating neurodegenerative diseases, where it may act as a modulator of neurotransmitter systems or as an anti-inflammatory agent.

Biological Research

The compound is also being explored for its biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in conditions like diabetes or obesity.

- Receptor Modulation : It has been noted for its ability to interact with various receptors, suggesting potential roles in pharmacological modulation of receptor activity.

Industrial Applications

In addition to its medicinal properties, this compound has potential uses in industrial chemistry:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry where novel drug candidates are developed.

- Catalytic Applications : Emerging research points to its utility in catalytic processes, where it may facilitate reactions under specific conditions, enhancing efficiency and selectivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation focused on metabolic disorders, researchers discovered that this compound effectively inhibited lipase activity, suggesting a role in weight management therapies. The study provided insights into its mechanism of action and potential therapeutic benefits.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Induces apoptosis in cancer cells |

| Treatment for neurological disorders | Modulates neurotransmitter systems | |

| Biological Research | Enzyme inhibition | Inhibits lipase activity |

| Receptor modulation | Interacts with various receptors | |

| Industrial Applications | Synthesis intermediate | Used in developing novel drug candidates |

| Catalytic processes | Enhances reaction efficiency |

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboximidamide group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- The 1.00 similarity score of 4-Methylbenzimidamide hydrochloride indicates near-identical functional groups but with increased hydrophobicity due to the methyl group .

Cyclopropane-Containing Analogs

Compounds with cyclopropane rings and aromatic systems are compared below:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| [1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride | 1009102-44-6 | C9H11ClN·HCl | Chlorophenyl substitution; amine functional group |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | C10H9ClO2 | Carboxylic acid instead of carboximidamide |

Key Findings :

- Replacement of the carboximidamide group with a carboxylic acid (CAS 72934-37-3) drastically changes polarity and hydrogen-bonding capacity .

Pharmacological and Analytical Relevance

- Benzimidamide hydrochloride (CAS 1670-14-0), a close analog, demonstrates specificity in modulating Leflunomide activity, with documented specificity data in enzymatic assays (Table 2, Journal of Pharmaceutical Research International, 2021) .

- This compound lacks extensive pharmacological profiling but shares synthetic pathways with high-similarity compounds like Benzenecarboximidamide hydrate, which is often used in HPLC method validation (e.g., accuracy data for amitriptyline hydrochloride in Table 6, 2018 study) .

Biological Activity

1-Phenylcyclopropanecarboximidamide hydrochloride (CAS No. 1029234-11-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and implications for therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure, which influences its interaction with biological targets. The molecular formula is and it has a molecular weight of approximately 196.68 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile compound for further derivatization.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that amidine compounds like this one can inhibit sphingosine kinases (SphKs), particularly SphK1, which is implicated in cancer progression through the regulation of sphingosine 1-phosphate (S1P) levels . By inhibiting SphK1, this compound may reduce S1P concentrations, thereby promoting apoptosis in cancer cells and potentially enhancing the efficacy of chemotherapeutic agents.

Inhibition of Sphingosine Kinase

A significant study demonstrated that amidine-based inhibitors effectively reduced endogenous S1P levels in human leukemia U937 cells at nanomolar concentrations. This suggests that this compound could serve as a potent inhibitor in cancer therapies targeting SphK1 overexpression .

Comparative Analysis with Other Compounds

In comparative studies, this compound was shown to exhibit greater selectivity for SphK1 compared to similar compounds lacking specific functional groups. This selectivity enhances its potential as a therapeutic agent in oncology .

| Compound | Selectivity for SphK1 | Biological Activity |

|---|---|---|

| This compound | High | Inhibits cancer cell proliferation |

| Compound A | Moderate | General kinase inhibition |

| Compound B | Low | Non-selective effects |

Pharmacological Implications

Given its mechanism of action, this compound holds promise for treating various malignancies where SphK1 is overexpressed. Its ability to modulate lipid signaling pathways positions it as a candidate for combination therapies aimed at improving patient outcomes in cancers such as leukemia, breast cancer, and glioblastoma .

Q & A

Q. Q1: What analytical methods are recommended for assessing the purity and impurity profile of 1-Phenylcyclopropanecarboximidamide hydrochloride in synthetic batches?

Answer: High-performance liquid chromatography (HPLC) with a phosphate–perchlorate buffer mobile phase is commonly used for impurity profiling. Follow pharmacopeial protocols for chromatographic system calibration, including standardized preparation of test solutions, reference solutions, and mobile phases . For accurate quantification, ensure peak area measurements exclude solvent artifacts and validate results against a certified reference standard.

Q. Q2: What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer: Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of vapors and skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store the compound in a cool, dry environment, and ensure stock solutions are aliquoted and stored in sealed vials to prevent degradation .

Q. Q3: How can researchers verify the structural integrity of this compound post-synthesis?

Answer: Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. Compare spectral data (e.g., H NMR, C NMR, and HRMS) with literature or computational predictions. Cross-validate results using chromatographic retention times and spiking experiments with authenticated samples .

Advanced Research Questions

Q. Q4: How can researchers resolve discrepancies in toxicity data for this compound observed across studies?

Answer: Discrepancies may arise from variations in experimental conditions (e.g., solvent systems, dosage regimes). Conduct a meta-analysis of existing toxicological data, prioritizing studies adhering to OECD guidelines. Perform in vitro assays (e.g., Ames test, cytotoxicity screens) under standardized conditions to isolate confounding variables . If conflicting results persist, validate findings using orthogonal methods (e.g., transcriptomics for mechanistic insights) .

Q. Q5: What strategies are effective for optimizing the stability of this compound in aqueous solutions during long-term studies?

Answer: Stability is influenced by pH, temperature, and ionic strength. Prepare stock solutions in anhydrous solvents (e.g., DMSO) and store at -20°C in aliquots to minimize freeze-thaw cycles . For aqueous buffers, adjust pH to 6–7 and include antioxidants (e.g., ascorbic acid) to mitigate hydrolysis. Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals .

Q. Q6: How can researchers design experiments to investigate the compound’s interaction with biological targets while minimizing nonspecific binding?

Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pre-treat assay plates with blocking agents (e.g., BSA) to reduce nonspecific adsorption. Include negative controls (e.g., scrambled ligands) and validate target engagement using competitive binding assays or mutagenesis studies . For in vivo models, employ pharmacokinetic profiling to distinguish target-specific effects from off-target interactions .

Methodological Considerations

Q. Q7: What quality control (QC) criteria should be applied to ensure reproducibility in assays involving this compound?

Answer: Adhere to Westgard rules for analytical precision, including intra- and inter-day reproducibility checks. Use internal standards (e.g., deuterated analogs) in mass spectrometry to correct for instrument drift. Document batch-specific parameters (e.g., lot number, purity) and cross-validate results with independent laboratories .

Q. Q8: How should researchers address gaps in toxicological data for this compound during preclinical evaluation?

Answer: Perform tiered testing: start with acute toxicity studies (OECD 423) followed by subchronic exposure assays. Use computational tools (e.g., QSAR models) to predict untested endpoints. If data remains inconclusive, conduct histopathological assessments and biomarker profiling (e.g., liver enzymes, oxidative stress markers) in rodent models .

Data Interpretation and Reporting

Q. Q9: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. For non-monotonic responses, consider biphasic models or segmented regression .

Q. Q10: How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in preprint repositories or journals specializing in null findings. Disclose methodological limitations (e.g., sample size, assay sensitivity) and provide raw data for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.